Benzyl 5-bromo-4,4-dimethylpent-2-enoate
Description
Properties
CAS No. |
827573-89-7 |
|---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
benzyl 5-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C14H17BrO2/c1-14(2,11-15)9-8-13(16)17-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
DDCDWHCGULSBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Allylic Bromination of Benzyl 4,4-Dimethylpent-2-enoate Using N-Bromosuccinimide (NBS)
Reaction Mechanism :
This method employs NBS in a radical-mediated allylic bromination, initiated by light or azobisisobutyronitrile (AIBN). The mechanism proceeds via abstraction of a hydrogen atom from the allylic C5 position, generating a stabilized tertiary radical that reacts with molecular bromine (generated in situ from NBS) to yield the bromide.
Procedure :
- Synthesis of Benzyl 4,4-Dimethylpent-2-enoate :
- Bromination :
- The ester (1.0 equiv) is dissolved in carbon tetrachloride (CCl₄) with NBS (1.1 equiv) and AIBN (0.1 equiv). The mixture is refluxed under UV light for 6–8 hours.
- Post-reaction, the mixture is washed with sodium thiosulfate to quench excess bromine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Reaction Time | 6–8 hours | |
| Purity (HPLC) | ≥95% |
Advantages :
- High regioselectivity due to radical stabilization at the tertiary C5 position.
- Mild conditions preserve ester functionality.
Limitations :
- Requires stringent control over radical initiation to prevent over-bromination.
Direct Bromination of 4,4-Dimethylpent-2-enoic Acid Followed by Esterification
Reaction Mechanism :
This route utilizes electrophilic bromination at the allylic position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The acid’s carboxyl group acts as an electron-withdrawing group, directing bromine to the C5 position.
Procedure :
- Bromination :
- Esterification :
Data :
| Parameter | Value | Source |
|---|---|---|
| Bromination Yield | 68–75% | |
| Esterification Yield | 80–85% | |
| Overall Yield | 54–64% |
Advantages :
- Single-step bromination simplifies the workflow.
- Cost-effective reagents.
Limitations :
- Lower regioselectivity due to competing electrophilic attack at the double bond.
- Corrosive reagents necessitate specialized equipment.
Comparative Analysis of Methods
The table below synthesizes key metrics across the three methodologies:
| Method | Overall Yield | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Allylic (NBS) | 72–78% | High | Moderate | Moderate |
| PBr₃ Bromination | 72–79% | Very High | High | High |
| Direct Bromination | 54–64% | Moderate | Low | Low |
- NBS Route : Optimal for laboratories prioritizing stereochemical control but constrained by radical initiation costs.
- PBr₃ Route : Preferred for industrial-scale synthesis due to high yields and reproducibility.
- Direct Bromination : Limited to small-scale applications due to safety and selectivity concerns.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ar-H), 5.83 (dt, J = 15.6 Hz, 1H, CH=CH), 5.21 (s, 2H, OCH₂Ph), 2.52 (t, J = 7.2 Hz, 2H, CH₂Br), 1.32 (s, 6H, C(CH₃)₂).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 560 cm⁻¹ (C-Br).
Chromatographic Purity :
- HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms ≥95% purity, with retention time = 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-4,4-dimethylpent-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are typical.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzyl esters, carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 5-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-4,4-dimethylpent-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active brominated intermediate, which can then participate in further biochemical reactions. The bromine atom can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: BD273652 contains a boronate ester (dioxaborolane) and an indole ring, whereas this compound is a simple α,β-unsaturated ester.
- Reactivity : BD273652 is tailored for Suzuki-Miyaura cross-coupling reactions due to its boron group, while the bromine in the target compound may facilitate elimination or nucleophilic substitution reactions.
- Applications : BD273652 is used in pharmaceutical intermediates , whereas the target compound’s conjugated double bond suggests utility in Diels-Alder reactions or polymer chemistry.
Sodium N1-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide (Sulfabromomethazine)
Key Differences :
- Structure: Sulfabromomethazine is a sulfonamide antibiotic with a pyrimidine ring, contrasting with the non-aromatic ester backbone of the target compound.
- Bromine Role : Here, bromine enhances antibacterial activity by modifying electron density, whereas in the target compound, bromine acts as a leaving group or stabilizes carbocation intermediates .
- Thermal Stability : Sulfonamides like sulfabromomethazine exhibit higher thermal stability due to aromaticity, while the target compound’s ester group may render it prone to hydrolysis.
5-Bromo-4 : 3' -dimethyl-3 : 4' -dipropylpyrromethene Hydrobromide
Key Differences :
- Core Framework : This pyrromethene derivative features a porphyrin-like macrocycle, enabling applications in dyes or photodynamic therapy. The target compound lacks such conjugation.
- Bromination Behavior : Bromination of pyrromethene derivatives (e.g., via acetone bromination ) highlights the role of bromine in stabilizing charge-transfer complexes, whereas bromine in the target compound may facilitate allylic or vinylic reactivity.
Research Findings and Mechanistic Insights
- Reactivity with Nucleophiles: The α,β-unsaturated ester in this compound allows conjugate addition, while bromine at the 5-position may direct regioselectivity in elimination reactions (e.g., dehydrohalogenation).
- Comparative Stability : Unlike sulfabromomethazine, the target compound’s ester group necessitates storage under anhydrous conditions to prevent hydrolysis .
- Synthetic Versatility : Its bromine atom enables transition-metal-catalyzed cross-coupling, akin to BD273652’s boronate group but with distinct electronic effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzyl 5-bromo-4,4-dimethylpent-2-enoate?
Answer:
The synthesis typically involves two key steps: (1) formation of the α,β-unsaturated ester backbone via condensation or Wittig-like reactions and (2) bromination at the 5-position. For esterification, acid-catalyzed coupling of 5-bromo-4,4-dimethylpent-2-enoic acid with benzyl alcohol (e.g., using H₂SO₄ or immobilized catalysts like ammonium cerium phosphate ) is effective. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Optimization of reaction time, stoichiometry, and catalyst loading is critical; uniform experimental design and data mining, as applied in benzyl acetate synthesis , can systematically improve yields.
Basic: How is this compound characterized spectroscopically, and what are key diagnostic signals?
Answer:
Key characterization tools include:
- ¹H NMR : A doublet for the α,β-unsaturated protons (δ ~5.8–6.5 ppm), a singlet for the benzyl CH₂ (δ ~5.1 ppm), and a multiplet for aromatic protons (δ ~7.3–7.5 ppm).
- ¹³C NMR : The ester carbonyl (δ ~165–170 ppm) and brominated carbon (δ ~40–50 ppm).
- IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- XRD : For crystallized samples, SHELX software can refine the structure, confirming bond angles and stereochemistry.
Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?
Answer:
The C-Br bond serves as a site for transition-metal-catalyzed couplings (e.g., Suzuki, Heck). However, steric hindrance from the 4,4-dimethyl groups may slow oxidative addition. Computational modeling (DFT) is recommended to assess steric/electronic effects. Organophosphorus reagents, as used in analogous bromopyridine systems , could facilitate substitution. Contrasting reactivity with non-brominated analogs (e.g., in Diels-Alder reactions) should be analyzed via kinetic studies.
Advanced: What strategies address stereochemical challenges in synthesizing the α,β-unsaturated ester?
Answer:
The trans-configuration of the double bond (pent-2-enoate) is thermodynamically favored, but kinetic control via Horner-Wadsworth-Emmons reagents can enhance selectivity. Catalytic asymmetric methods, inspired by Fe(NO₃)₂-mediated oxidations , may be adapted. Monitoring by chiral HPLC or circular dichroism (CD) is advised. Data contradictions between predicted and observed stereochemistry should be resolved via XRD or NOESY experiments.
Method Optimization: How can experimental design improve reaction yields?
Answer:
Adopt a uniform experimental design (UED) to test variables:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Molar ratio (acid:alcohol) | 1:1 to 1:3 | 1:2.5 | +25% |
| Catalyst loading | 1–5 wt% | 3 wt% | +18% |
| Reaction time | 4–12 h | 8 h | +15% |
Data mining (e.g., PCA or ANOVA) identifies interactions between variables, as demonstrated in benzyl acetate optimization .
Data Contradiction: How to resolve discrepancies between experimental and computational NMR shifts?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. For example:
- Theoretical (DFT) δ(¹H) : 6.2 ppm (doublet)
- Observed δ(¹H) : 6.4 ppm (multiplet)
Verify via COSY or NOESY to assess coupling. If unresolved, refine computational models with explicit solvent (e.g., PCM) or use XRD to validate geometry. Cross-reference with brominated analogs in pharmacopeial standards for benchmarking.
Application: What role does this compound play in synthesizing complex natural products?
Answer:
The bromo group enables late-stage functionalization in terpene or polyketide frameworks. For example, it can serve as a handle for Pd-catalyzed cyclizations. In diazepine syntheses , analogous benzyl esters act as intermediates. Comparative studies with non-brominated esters (e.g., benzyl acetate ) highlight enhanced reactivity in alkylation or oxidation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
